molecular formula C17H18N2OS B248794 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol

Cat. No. B248794
M. Wt: 298.4 g/mol
InChI Key: GHFPVAUFDDJJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways such as NF-κB and MAPK. It also exhibits the ability to scavenge free radicals and reduce oxidative stress, which plays a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also exhibits the ability to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its ability to exhibit significant antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can pose challenges in its use in various experiments.

Future Directions

There are several future directions for the research on 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol. One of the potential areas of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another potential area of research is the evaluation of its potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are also needed to elucidate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a promising compound that exhibits significant antioxidant and anti-inflammatory properties. Its potential applications in various fields make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the reaction of 1-phenylethanol and 2-mercapto-1-ethylbenzimidazole in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

Product Name

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-1-phenylethanol

InChI

InChI=1S/C17H18N2OS/c1-2-19-15-11-7-6-10-14(15)18-17(19)21-12-16(20)13-8-4-3-5-9-13/h3-11,16,20H,2,12H2,1H3

InChI Key

GHFPVAUFDDJJKU-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1SCC(C3=CC=CC=C3)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(C3=CC=CC=C3)O

Origin of Product

United States

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